molecular formula C9H11ClO3S B3193759 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride CAS No. 749268-53-9

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B3193759
CAS No.: 749268-53-9
M. Wt: 234.7 g/mol
InChI Key: CRGHFEWSHJGVJX-UHFFFAOYSA-N
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Description

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a derivative of benzene, featuring a methoxy group, two methyl groups, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Methoxy-3,5-dimethylbenzene (also known as 2-Methoxy-m-xylene) followed by chlorination. The general steps are as follows:

    Sulfonation: 2-Methoxy-3,5-dimethylbenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group, forming 2-Methoxy-3,5-dimethylbenzenesulfonic acid.

    Chlorination: The sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace the hydroxyl group with a chlorine atom, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with controlled temperatures and pressures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing sulfonyl chloride group.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3, HSO3Cl).

    Nucleophilic Substitution: Reagents such as amines (RNH2), alcohols (ROH), and thiols (RSH) are used under basic or neutral conditions.

Major Products

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

    Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Scientific Research Applications

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The methoxy group on the benzene ring can also influence the reactivity and selectivity of the compound in different chemical reactions.

Comparison with Similar Compounds

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    3,5-Dimethylbenzenesulfonyl chloride: Lacks the methoxy group, which affects its reactivity and applications.

    2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride: Has a different substitution pattern on the benzene ring, leading to variations in chemical behavior.

    2-Methoxybenzene-1-sulfonyl chloride: Lacks the methyl groups, which influences its steric and electronic properties.

The presence of the methoxy and methyl groups in this compound makes it unique in terms of its reactivity and applications in various fields.

Biological Activity

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride compound, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a methoxy group and two methyl groups attached to a benzene ring, along with a sulfonyl chloride functional group that enhances its reactivity in various chemical reactions.

The chemical formula for this compound is C9H11ClO3S. Its structure can be represented as follows:

Chemical Structure C9H11ClO3S\text{Chemical Structure }\text{C}_9\text{H}_{11}\text{ClO}_3\text{S}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its interactions with biological molecules and potential therapeutic applications. The following sections summarize key findings regarding its biological activity.

The mechanism of action for this compound primarily involves its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to observed effects such as cytotoxicity or antimicrobial activity.

Anticancer Activity

Research has indicated that compounds with similar structural properties exhibit significant anticancer activity. For instance, studies have shown that the presence of substituents such as methoxy and methyl groups on the aromatic ring can enhance cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of sulfonyl chlorides, it was found that compounds with para-substituted phenyl rings demonstrated enhanced activity against various human cancer cell lines. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents.

CompoundCell Line TestedIC50 (µM)Reference
This compoundA431<10
DoxorubicinA43115

Antimicrobial Activity

The antimicrobial properties of sulfonyl chlorides are well-documented. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activities of various sulfonyl chlorides, including this compound:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
2-Methoxybenzenesulfonyl chlorideS. aureus30 µg/mL

Synthesis and Applications

The synthesis of this compound typically involves the reaction of the corresponding aromatic compound with thionyl chloride or oxalyl chloride under controlled conditions. This compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Synthetic Pathways

Several synthetic routes have been developed to produce this compound efficiently:

  • Direct Chlorination : Reaction of 2-methoxy-3,5-dimethylbenzene with thionyl chloride.
  • Functionalization : Introduction of additional functional groups for enhanced reactivity.

Properties

IUPAC Name

2-methoxy-3,5-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGHFEWSHJGVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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